

# An In-depth Technical Guide to the Physicochemical Properties of Stearyl Palmitoleate

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## Compound of Interest

Compound Name: *Stearyl palmitoleate*

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This technical guide provides a comprehensive overview of the known physicochemical properties of **stearyl palmitoleate**. Due to a scarcity of readily available experimental data for **stearyl palmitoleate**, this document also includes data for the closely related saturated wax ester, stearyl palmitate, for comparative purposes. It is crucial to note that the presence of a cis-double bond in **stearyl palmitoleate** will influence its properties, generally leading to a lower melting point and different packing characteristics compared to its saturated counterpart.

## Chemical Identity and Computed Properties

**Stearyl palmitoleate**, with the IUPAC name octadecyl (Z)-hexadec-9-enoate, is a monounsaturated wax ester.<sup>[1]</sup> It is formed from the esterification of stearyl alcohol and palmitoleic acid.

Below is a table summarizing the key chemical identifiers and computed physicochemical properties for **stearyl palmitoleate**.

Property	Value	Source
Molecular Formula	C34H66O2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	506.89 g/mol	
IUPAC Name	octadecyl (Z)-hexadec-9-enoate	
CAS Number	22393-84-6	
XLogP3-AA (Computed)	15.3	
Hydrogen Bond Donor Count (Computed)	0	
Hydrogen Bond Acceptor Count (Computed)	2	
Rotatable Bond Count (Computed)	33	

## Physicochemical Data: A Comparative Approach

Direct experimental values for many of the core physicochemical properties of **stearyl palmitoleate** are not extensively reported in the scientific literature. To provide a useful reference point, the following table presents data for the saturated analogue, stearyl palmitate (octadecyl hexadecanoate), alongside the limited available information for **stearyl palmitoleate**. The unsaturation in **stearyl palmitoleate** is expected to result in a lower melting point and potentially altered solubility.

Physicochemical Property	Stearyl Palmitoleate (Unsaturated)	Stearyl Palmitate (Saturated)
Appearance	Not specified	White crystals or flakes
Melting Point	Not specified	55-61 °C, approximately 59 °C
Boiling Point	Not specified	>300 °C, Estimated at 528.4 °C
Density	Not specified	Estimated 0.85 g/cm <sup>3</sup>
Solubility in Water	Insoluble (predicted)	Insoluble
Solubility in Organic Solvents	Soluble in nonpolar organic solvents (predicted)	Soluble in chloroform and methanol

## Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **stearyl palmitoleate** are not detailed in the available literature, standard methods for the characterization of fatty acid esters are applicable.

### 3.1. Determination of Melting Point:

The melting point of a wax ester like **stearyl palmitoleate** can be determined using a capillary melting point apparatus. The solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. Differential Scanning Calorimetry (DSC) can also be used to determine the melting temperature and associated enthalpy of fusion with high precision.

### 3.2. Determination of Boiling Point:

Given the high boiling point of long-chain esters, vacuum distillation is the preferred method to prevent decomposition at atmospheric pressure. The boiling point at a reduced pressure can be measured and then extrapolated to atmospheric pressure using a nomograph.

### 3.3. Determination of Density:

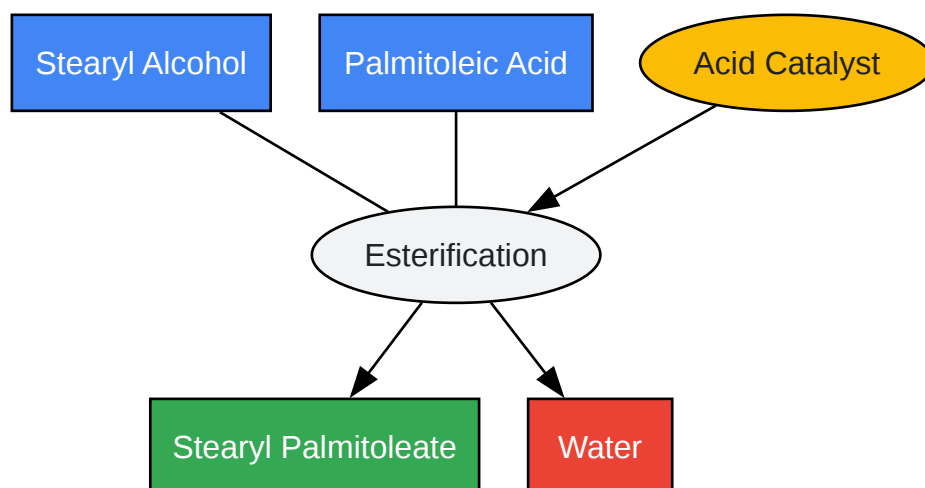
The density of liquid **stearyl palmitoleate** (above its melting point) can be determined using a pycnometer or a hydrometer. For the solid, gas pycnometry can be employed to determine the true density.

### 3.4. Determination of Solubility:

The solubility of **stearyl palmitoleate** in various solvents can be determined by the gravimetric method. A saturated solution of the ester is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of g/100 mL or other relevant units. The "like dissolves like" principle suggests that **stearyl palmitoleate** will be more soluble in nonpolar organic solvents.

## Logical Relationships and Synthesis

As no specific signaling pathways involving **stearyl palmitoleate** were identified in the literature, a diagram illustrating its synthesis is provided below. This represents a fundamental logical relationship for this compound.



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## References

- 1. Stearyl palmitoleate | C<sub>34</sub>H<sub>66</sub>O<sub>2</sub> | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STEARYL PALMITOLEATE [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
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